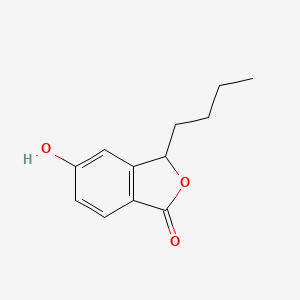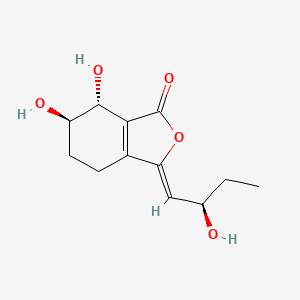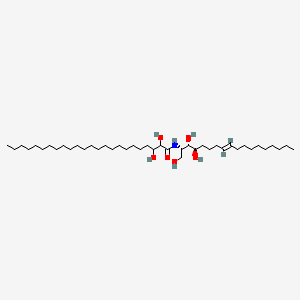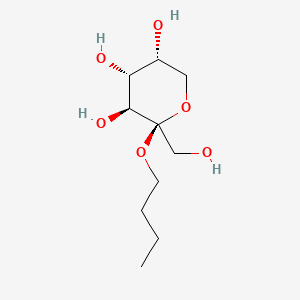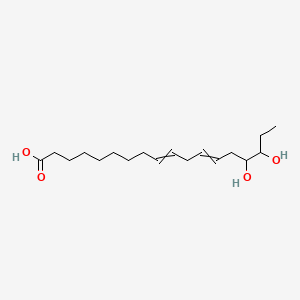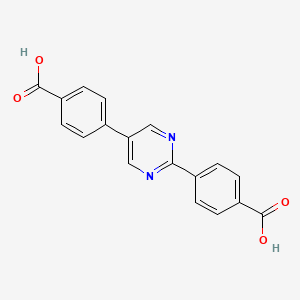
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
Vue d'ensemble
Description
Alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is an analog of the psychoactive stimulant pyrovalerone . It is a compound where the keto group of α-PVP is reduced . The biological properties of this compound have not been evaluated . This product is intended for forensic and research purposes .
Molecular Structure Analysis
The molecular formula of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is C17H24F3NO3 . The InChI code isInChI=1S/C15H23NO.C2HF3O2/c1-2-8-14 (16-11-6-7-12-16)15 (17)13-9-4-3-5-10-13;3-2 (4,5)1 (6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3; (H,6,7) . The SMILES representation is CCCC (C (C1=CC=CC=C1)O)N2CCCC2.C (=O) (C (F) (F)F)O . Physical And Chemical Properties Analysis
The molecular weight of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) is 347.4 g/mol . It has 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 5 rotatable bonds . The exact mass and monoisotopic mass are both 347.17082811 g/mol . The topological polar surface area is 60.8 Ų . It has 24 heavy atoms . The compound is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 20 mg/ml) .Applications De Recherche Scientifique
Analytical and Toxicological Studies
alpha-Pyrrolidinopentiophenone and its derivatives, including its metabolites like trifluoroacetate salt, are primarily studied in the context of analytical toxicology. These compounds are controlled narcotic drugs, and research primarily focuses on their identification and quantification in biological fluids for forensic and toxicological purposes. The biotransformation, primary metabolites, and analytical techniques for detection in biological fluids are key areas of research. Advanced methods such as high-performance chromatography-tandem mass spectrometry are used for their identification, offering low detection limits and the potential for extensive screening in toxicological studies. The research emphasizes the development of sensitive and accurate methods for detecting these compounds and their metabolites in various biological matrices, which is crucial for legal and medical investigations related to drug abuse and poisoning cases (Synbulatov, Voronin, & Voronina, 2019).
Environmental and Ecotoxicological Impact
Studies also explore the environmental presence and ecotoxicological impact of related compounds, focusing on their persistence, bioaccumulation, and potential to disrupt biological systems. For example, benzophenone derivatives, which are structurally related to alpha-Pyrrolidinopentiophenone, are scrutinized for their environmental presence and potential ecological risks. These studies delve into the physicochemical properties, environmental occurrences, and toxic effects, highlighting concerns regarding their stability, ability to accumulate in ecosystems, and endocrine-disrupting capabilities. The findings underscore the necessity for further research on environmental monitoring and understanding the long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).
Pharmacokinetics and Metabolism
Comprehensive reviews on the metabolism and toxicity of related compounds, such as fluorinated anesthetic agents, shed light on the metabolic pathways and toxicological profiles of these substances. These reviews discuss the metabolic transformation of various moieties within the compounds and the correlation between their metabolites and toxicity. The research contributes to a deeper understanding of the metabolic processes and toxicological implications of these substances, informing safer and more effective use in medical and industrial applications (Fiserova-Bergerova, 1977).
Mécanisme D'action
Target of Action
It is known that alpha-pyrrolidinopentiophenone (α-pvp), the parent compound of this metabolite, is a psychoactive stimulant . Therefore, it is reasonable to hypothesize that the metabolite may interact with similar targets, such as dopamine and norepinephrine transporters .
Mode of Action
α-PVP is known to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged and intensified signaling, which is associated with the stimulant effects of the drug.
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, the compound could potentially enhance the signaling in these pathways, leading to increased stimulation .
Pharmacokinetics
It is known that α-pvp, the parent compound, is rapidly absorbed and distributed in the body
Result of Action
These could include increased stimulation and potentially psychoactive effects due to enhanced dopaminergic and noradrenergic signaling .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpentan-1-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2HF3O2/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;3-2(4,5)1(6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXKGVFWWFGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)N2CCCC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)

![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
